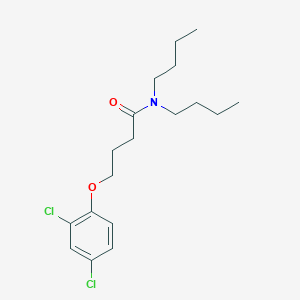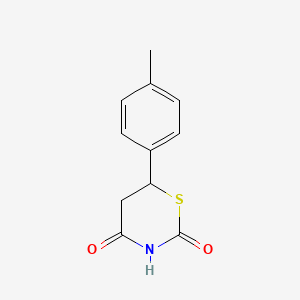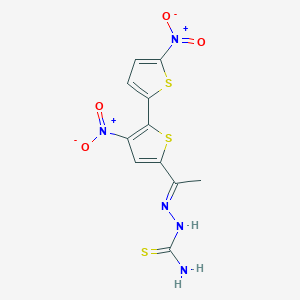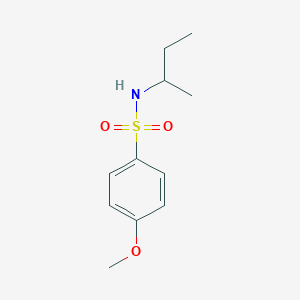
N,N-dibutyl-4-(2,4-dichlorophenoxy)butanamide
Übersicht
Beschreibung
N,N-dibutyl-4-(2,4-dichlorophenoxy)butanamide, commonly known as 'Butachlor', is a selective herbicide that is widely used in agricultural practices to control weeds in rice paddies. Butachlor belongs to the chloroacetanilide herbicide family and is known for its effectiveness in controlling a broad range of weeds.
Wirkmechanismus
The mechanism of action of Butachlor involves the inhibition of the biosynthesis of carotenoids, which are essential pigments for the photosynthesis process in plants. This leads to the disruption of the photosynthetic process in weeds, ultimately resulting in their death. Butachlor is also known to interfere with the normal growth and development of weeds, leading to stunted growth and reduced seed production.
Biochemical and Physiological Effects:
Butachlor has been found to have some biochemical and physiological effects on non-target organisms, including humans. Studies have shown that exposure to Butachlor can cause oxidative stress, DNA damage, and alterations in the activity of enzymes involved in various metabolic pathways. However, the toxicity of Butachlor is relatively low, and it is considered safe for use in agricultural practices when used according to recommended guidelines.
Vorteile Und Einschränkungen Für Laborexperimente
Butachlor is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its effectiveness in controlling a broad range of weeds makes it an ideal candidate for such studies. However, the residual activity of Butachlor can pose a challenge in such experiments, as it can remain active in the soil for a long time after application, affecting the growth of subsequent crops.
Zukünftige Richtungen
There are several future directions in the research of Butachlor. One area of interest is the development of new formulations that reduce its residual activity in the soil. Another area of interest is the study of the effects of Butachlor on non-target organisms, including soil microorganisms and aquatic organisms. Additionally, the development of new herbicides that are more effective and have a lower environmental impact is an area of ongoing research in the field of agriculture.
Conclusion:
In conclusion, Butachlor is a selective herbicide that is widely used in agricultural practices to control weeds in rice paddies. Its mechanism of action involves the inhibition of carotenoid biosynthesis, leading to the disruption of the photosynthetic process in weeds. Butachlor has been extensively studied for its herbicidal properties and its effects on the environment. While it has some biochemical and physiological effects on non-target organisms, it is considered safe for use in agricultural practices when used according to recommended guidelines. There are several future directions in the research of Butachlor, including the development of new formulations and the study of its effects on non-target organisms.
Wissenschaftliche Forschungsanwendungen
Butachlor has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to be effective in controlling a wide range of weeds in rice paddies, including grasses, sedges, and broad-leaved weeds. Butachlor is also known for its residual activity, which means that it remains active in the soil for a long time after application, providing prolonged weed control.
Eigenschaften
IUPAC Name |
N,N-dibutyl-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27Cl2NO2/c1-3-5-11-21(12-6-4-2)18(22)8-7-13-23-17-10-9-15(19)14-16(17)20/h9-10,14H,3-8,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPYEJLJMQQAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCCOC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibutyl-4-(2,4-dichlorophenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-bis[3-(1H-imidazol-1-yl)propyl]terephthalamide](/img/structure/B3845776.png)
![1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3845798.png)


![(3-furylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3845844.png)
![3,3'-[oxybis(methylene)]bis(2,5-dimethylbenzaldehyde) dioxime](/img/structure/B3845849.png)
![1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol](/img/structure/B3845865.png)
![N,N,N'-trimethyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B3845869.png)


![{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-piperidinyl}methanol](/img/structure/B3845879.png)
![N-[3-(diethylamino)propyl]-2-thiophenecarboxamide](/img/structure/B3845885.png)
![N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]isophthalamide](/img/structure/B3845892.png)
